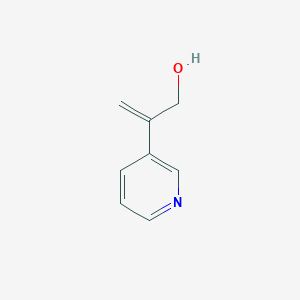![molecular formula C10H20F2N2O2 B13452224 tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)
tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms on a pentane backbone.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include tert-butyl carbamate and a suitable precursor for the difluoropentan-2-yl group.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, making it more nucleophilic.
Coupling Reaction: The deprotonated carbamate is then reacted with the difluoropentan-2-yl precursor in the presence of a coupling agent such as di-tert-butyl dicarbonate (Boc2O) to form the desired product
Analyse Chemischer Reaktionen
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups without affecting the amine.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules, where it helps in protecting the amino group during the synthesis process.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of the amino group during various stages of synthesis.
Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate involves the following steps:
Protection of Amino Group: The compound acts as a protecting group for the amino group, preventing it from participating in unwanted side reactions.
Cleavage: The tert-butyl group can be cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA), leading to the formation of the free amine.
Stabilization: The resulting carbocation is stabilized by resonance, facilitating the cleavage of the tert-butyl group and the release of the protected amine
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate can be compared with other similar compounds:
tert-Butyl carbamate: This compound is similar in structure but lacks the difluoropentan-2-yl group. It is commonly used as a protecting group for amines.
N-Boc-ethylenediamine: This compound contains a Boc-protected amino group and is used in peptide synthesis.
tert-Butyl N-(benzyloxy)carbamate: This compound has a benzyloxy group instead of the difluoropentan-2-yl group and is used in various organic synthesis applications
Eigenschaften
Molekularformel |
C10H20F2N2O2 |
|---|---|
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m1/s1 |
InChI-Schlüssel |
OAQPLTFQPYNSRA-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(F)F)CN |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)

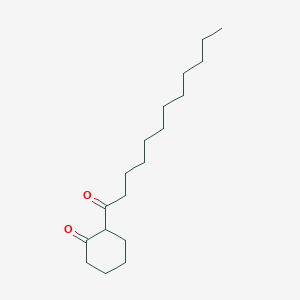
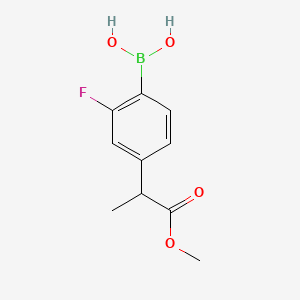
![3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
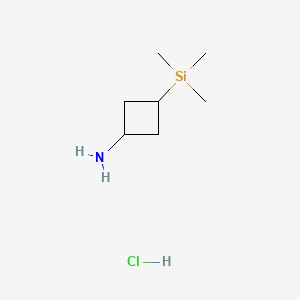
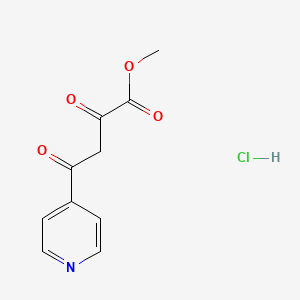

![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
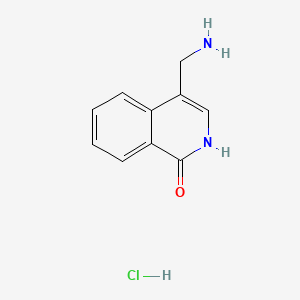
![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)
